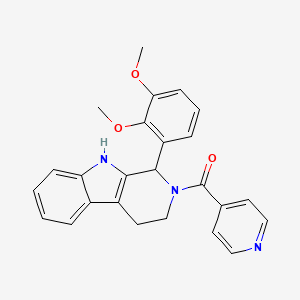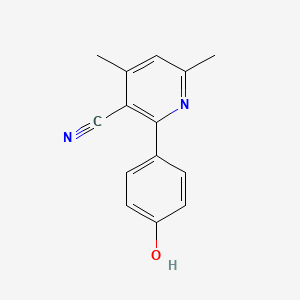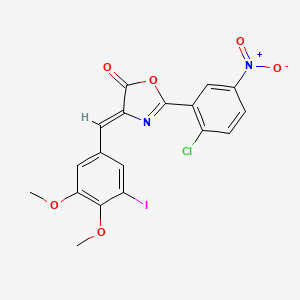
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as ANQX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANQX belongs to the class of beta-carbolines, which are known for their diverse biological activities.
Mécanisme D'action
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline exerts its neuroprotective effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of dopamine in the brain, which can help to prevent the death of dopaminergic neurons.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has also been shown to have anti-inflammatory and antioxidant properties. 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is a relatively new compound, and its safety and toxicity profile have not been fully evaluated. Therefore, caution should be exercised when working with 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline in the laboratory.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the development of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline-based drugs for the treatment of neurological disorders. Another area of interest is the study of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully evaluate the safety and toxicity profile of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline.
Méthodes De Synthèse
The synthesis of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline involves the reaction of 2-amino-3-methoxypyridine with 2,3-dimethoxybenzaldehyde to form an intermediate product, which is then reacted with isonicotinic acid to yield 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is in the treatment of neurological disorders such as Parkinson's and Alzheimer's disease. 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter that is essential for normal brain function.
Propriétés
IUPAC Name |
[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-30-21-9-5-7-19(24(21)31-2)23-22-18(17-6-3-4-8-20(17)27-22)12-15-28(23)25(29)16-10-13-26-14-11-16/h3-11,13-14,23,27H,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQNSVMKDWUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)C4=CC=NC=C4)C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)
![2-hydroxy-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)

![N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012319.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)
![1-{2-[(cycloheptylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6012345.png)
